5-{2-[({2-Methyl-3-[(propan-2-yloxy)carbonyl]-1-benzofuran-5-yl}oxy)acetyl]hydrazinyl}-5-oxopentanoic acid
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Overview
Description
5-{2-[({2-Methyl-3-[(propan-2-yloxy)carbonyl]-1-benzofuran-5-yl}oxy)acetyl]hydrazinyl}-5-oxopentanoic acid is a complex organic compound that features a benzofuran ring, a hydrazinyl group, and a pentanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-[({2-Methyl-3-[(propan-2-yloxy)carbonyl]-1-benzofuran-5-yl}oxy)acetyl]hydrazinyl}-5-oxopentanoic acid typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Introduction of the Propan-2-yloxycarbonyl Group: This step involves the esterification of the benzofuran derivative with propan-2-ol in the presence of a strong acid catalyst.
Acetylation: The acetyl group is introduced via a reaction with acetic anhydride.
Hydrazinylation: The hydrazinyl group is added through a reaction with hydrazine hydrate.
Formation of the Pentanoic Acid Moiety: The final step involves the coupling of the intermediate with glutaric anhydride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring and the hydrazinyl group.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: The benzofuran ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Products may include carboxylic acids and ketones.
Reduction: Alcohols and amines are common products.
Substitution: Halogenated or nitrated derivatives of the benzofuran ring.
Scientific Research Applications
5-{2-[({2-Methyl-3-[(propan-2-yloxy)carbonyl]-1-benzofuran-5-yl}oxy)acetyl]hydrazinyl}-5-oxopentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-{2-[({2-Methyl-3-[(propan-2-yloxy)carbonyl]-1-benzofuran-5-yl}oxy)acetyl]hydrazinyl}-5-oxopentanoic acid involves its interaction with specific molecular targets. The benzofuran ring can intercalate with DNA, while the hydrazinyl group can form covalent bonds with nucleophilic sites on proteins. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-[(propan-2-yloxy)carbonyl]-1-benzofuran-5-yl acetate
- 5-{2-[({2-Methyl-3-[(propan-2-yloxy)carbonyl]-1-benzofuran-5-yl}oxy)acetyl]hydrazinyl}-4-oxopentanoic acid
Uniqueness
5-{2-[({2-Methyl-3-[(propan-2-yloxy)carbonyl]-1-benzofuran-5-yl}oxy)acetyl]hydrazinyl}-5-oxopentanoic acid is unique due to the presence of both a benzofuran ring and a hydrazinyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
5-[2-[2-[(2-methyl-3-propan-2-yloxycarbonyl-1-benzofuran-5-yl)oxy]acetyl]hydrazinyl]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O8/c1-11(2)29-20(27)19-12(3)30-15-8-7-13(9-14(15)19)28-10-17(24)22-21-16(23)5-4-6-18(25)26/h7-9,11H,4-6,10H2,1-3H3,(H,21,23)(H,22,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBWZYVXLRNQAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC(=O)NNC(=O)CCCC(=O)O)C(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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